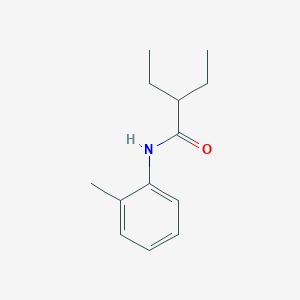

2-ethyl-N-(2-methylphenyl)butanamide

Description

The exact mass of the compound this compound is 205.146664230 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-N-(2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-11(5-2)13(15)14-12-9-7-6-8-10(12)3/h6-9,11H,4-5H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAORSXASWVLCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Significance of Amide Functional Group Chemistry

The amide functional group, characterized by a nitrogen atom bonded to a carbonyl carbon, is a cornerstone of organic chemistry and biochemistry. wisdomlib.org Its general structure can be represented as R-C(=O)N(R')R'', where R, R', and R'' can be hydrogen or organic substituents. The unique electronic properties of the amide bond, arising from the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, confer significant stability and planarity. This stability makes the amide group less reactive than other carboxylic acid derivatives like esters, a property crucial in many industrial and biological applications. diplomatacomercial.com

Amides are classified as primary (RCONH2), secondary (RCONHR'), or tertiary (RCONR'R''), depending on the number of substituents on the nitrogen atom. solubilityofthings.comchemistrytalk.org This substitution pattern influences their physical properties, such as their ability to participate in hydrogen bonding, which in turn affects their boiling points and solubility in polar solvents. solubilityofthings.com While the amine precursors are basic, the resulting amide is considered a neutral functional group. organicchemexplained.com The amide linkage is most famously the basis of the peptide bond, which connects amino acids to form the polypeptide chains of proteins, making it fundamental to the structure and function of life. wisdomlib.orgsolubilityofthings.comorganicchemexplained.com Beyond their biological role, amides are prevalent in synthetic polymers like Nylon and Kevlar and are a common feature in many pharmaceutical compounds due to their metabolic stability. chemistrytalk.orgorganicchemexplained.com

Contextualization of N Aryl Butanamide Derivatives

N-aryl butanamides are a specific class of secondary or tertiary amides where the amide nitrogen is directly attached to an aromatic ring (the N-aryl group) and the carbonyl is part of a butanamide framework. This structural motif is a subject of significant interest in medicinal and agricultural chemistry. Research has shown that derivatives within this class exhibit a wide range of biological activities. For instance, various N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have been investigated for their fungicidal properties against plant pathogens like Pyricularia oryzae and Puccinia recondita. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that the type and position of substituents on the aryl ring significantly influence their efficacy. nih.gov

The broader category of N-substituted amides, including N-aryl derivatives, is a fertile ground for discovering new bioactive compounds. Studies on N-substituted benzamides have identified promising antitumor agents, with the spatial arrangement of substituents on the phenyl ring being critical for activity. nih.gov Similarly, other N-aryl carboxamide derivatives have been synthesized and evaluated for their anti-proliferative effects. researchgate.net The synthesis of these molecules typically involves the coupling reaction of a suitable carboxylic acid chloride with a substituted aniline. researchgate.net This body of research underscores the importance of the N-aryl amide scaffold as a template for developing new functional molecules.

Current Research Landscape and Knowledge Gaps Pertaining to 2 Ethyl N 2 Methylphenyl Butanamide

A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound 2-ethyl-N-(2-methylphenyl)butanamide. There are no dedicated research articles, patents, or comprehensive analytical data sets available in prominent chemical databases for this exact structure.

It is crucial to distinguish it from structurally similar but distinct compounds. One such compound is (E)-N-ethyl-N-(2-methylphenyl)but-2-enamide, commonly known as Crotamiton. nih.gov Crotamiton differs by the presence of a double bond in the acyl chain (a butenamide, not a butanamide). nih.gov Patents describing the synthesis of Crotamiton, for instance by reacting crotonyl chloride with N-ethyl-o-toluidine, are available. google.comgoogle.com Another related molecule is 2-ethyl-N-methyl-N-(3-methylphenyl)butanamide, known by the trade name Paradisamide. nih.govthegoodscentscompany.com This compound differs in three ways: it has an additional methyl group on the amide nitrogen, the methyl group on the phenyl ring is at the meta-position (position 3) instead of the ortho-position (position 2), and it is primarily documented for its use as a fragrance ingredient. nih.govchemicalbook.comguidechem.com

The absence of published data for this compound means that its physicochemical properties, spectroscopic data (NMR, IR, MS), and potential applications are currently undocumented. This lack of information represents a clear gap in the chemical knowledge base.

Research Objectives and Scope Within Synthetic, Analytical, and Theoretical Chemistry

Strategic Disconnections and Precursor Identification

A retrosynthetic analysis is the standard approach for devising a synthetic plan. youtube.com For this compound, the most logical disconnection is the amide C-N bond. youtube.comlibretexts.org This bond cleavage reveals the two primary precursors required for its synthesis:

Carboxylic Acid Component : 2-ethylbutanoic acid

Amine Component : N-ethyl-o-toluidine

The synthesis of these precursors is well-established. 2-Ethylbutanoic acid can be prepared through methods such as the catalytic oxidation of 2-ethylbutanal or the decarboxylation of diethylmalonic acid. chemicalbook.comsigmaaldrich.com N-ethyl-o-toluidine is typically synthesized by the alkylation of o-toluidine with an ethylating agent like bromoethane or ethanol. mit-ivy.comwikipedia.org

Conventional Amide Bond Formation Strategies

Directly combining a carboxylic acid and an amine is often inefficient at ambient temperatures because of a competing acid-base reaction that forms a non-reactive ammonium (B1175870) carboxylate salt. stackexchange.comchemistrysteps.com Conventional strategies overcome this by activating the carboxylic acid. hepatochem.com

A common and effective method involves converting the carboxylic acid into a more electrophilic species, which can then readily react with the amine. hepatochem.comd-nb.info

Acyl Halides: The conversion of 2-ethylbutanoic acid to its highly reactive acyl chloride, 2-ethylbutyryl chloride, is a typical first step. d-nb.infochemguide.co.uk This is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts vigorously with N-ethyl-o-toluidine to form the desired amide. libretexts.orgyoutube.com This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by adding a base, such as triethylamine or pyridine, to drive the reaction to completion. libretexts.orgresearchgate.net

Coupling Reagents: To avoid the harsh conditions sometimes associated with acyl halide formation, a wide array of coupling reagents has been developed. hepatochem.com These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction under milder conditions. hepatochem.com They are broadly categorized into several classes, with carbodiimides being one of the most prominent. peptide.comwikipedia.org

| Coupling Reagent Class | Examples | Mechanism of Action | Byproducts |

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comwikipedia.org | Substituted ureas (e.g., dicyclohexylurea), which can sometimes be difficult to remove. peptide.com |

| Phosphonium Salts | BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Forms an activated benzotriazolyl ester from the carboxylic acid. | Hexamethylphosphoramide (HMPA), a potential carcinogen, from BOP. |

| Uronium/Aminium Salts | HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Similar to phosphonium salts, these reagents generate active esters that readily react with amines. | Tetramethylurea. |

This table provides a summary of common coupling reagent classes used in amide synthesis.

The use of these reagents, particularly EDC, is advantageous in aqueous media, and the byproducts are often water-soluble, simplifying purification. peptide.comnih.gov

The most atom-economical approach is the direct condensation of the carboxylic acid and amine, which releases only water as a byproduct. stackexchange.com However, this method typically requires harsh conditions, such as high temperatures (often above 160 °C), to overcome the activation energy barrier and drive off the water formed during the reaction. stackexchange.comresearchgate.netacs.org Such conditions can be unsuitable for complex molecules with sensitive functional groups. stackexchange.com Hydrothermal conditions (e.g., 250 °C and 40 bar) have also been shown to facilitate direct condensation. researchgate.netacs.org

Advanced and Green Chemistry Approaches in Amide Synthesis

Driven by the principles of green chemistry, modern research focuses on developing catalytic methods that minimize waste and avoid the use of stoichiometric activating agents. acs.org

Catalytic direct amidation is a highly sought-after transformation that avoids the poor atom economy of traditional coupling reagents. acs.orgresearchgate.net These methods often involve Lewis acid catalysts that activate the carboxylic acid.

Boron-Based Catalysis: Boronic acids and borate esters have emerged as effective catalysts for direct amide formation. d-nb.infoacs.orgacs.org Catalysts like 3,4,5-trifluorobenzeneboronic acid or borate esters such as B(OCH₂CF₃)₃ can promote the condensation of carboxylic acids and amines under milder conditions than thermal methods. acs.orgacs.org These reactions often require the removal of water, typically through azeotropic reflux. acs.orgucl.ac.uk Mechanistic studies suggest that these catalysts facilitate the reaction by forming an acyloxyboron intermediate. ucl.ac.uknih.gov

Metal-Based Catalysis: Various transition metal compounds, particularly those of Group IV metals like titanium and zirconium, have been shown to catalyze direct amidation. d-nb.infoacs.org Catalysts such as titanium(IV) isopropoxide (Ti(OiPr)₄) and titanium(IV) chloride (TiCl₄) are effective for the synthesis of a wide range of amides from non-activated acids and amines. d-nb.inforesearchgate.netthieme-connect.com These Lewis acidic metals are believed to activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. rsc.org Recent studies have demonstrated that titanium tetrafluoride (TiF₄) is also a highly efficient catalyst for this transformation. rsc.org

| Catalyst System | Typical Conditions | Advantages | Reference |

| Boronic Acids | Reflux in toluene with water removal | Milder than thermal condensation, avoids stoichiometric reagents. | acs.org |

| Borate Esters | MeCN, 80 °C | Operationally simple, can be carried out open to air. | acs.org |

| Titanium(IV) Isopropoxide | Dry THF, 70 °C, molecular sieves | Environmentally benign, high yields. | researchgate.netthieme-connect.com |

| Titanium(IV) Fluoride | Reflux in toluene | Efficient for both aromatic and aliphatic substrates. | rsc.org |

This table summarizes various advanced catalytic systems for direct amidation.

Biocatalysis represents an attractive green alternative to conventional chemical methods for amide synthesis. thieme-connect.de Enzymes, particularly lipases, can catalyze the formation of amide bonds under exceptionally mild conditions, often in aqueous environments at room temperature. thieme-connect.deacs.org This approach offers high chemo-, regio-, and stereoselectivity, which is especially valuable for complex molecules. nih.gov

Solvent-Free and Solid-State Synthesis

Eliminating solvents from chemical reactions is a primary goal of green chemistry, as solvents contribute significantly to chemical waste. Solvent-free and solid-state synthesis methods offer advantages in terms of reduced environmental impact, simplified purification procedures, and sometimes, unique reactivity.

A straightforward solvent-free method for the synthesis of this compound involves the direct heating of a mixture of 2-ethylbutanoic acid and 2-methylaniline, potentially with a catalyst. One reported green chemistry approach for amide synthesis utilizes boric acid as a catalyst in a solvent-free reaction. researchgate.netscispace.com The reactants are triturated (ground together) and then heated, leading to a rapid formation of the amide. researchgate.netscispace.com

Another innovative solvent-free approach employs methoxysilanes as coupling agents. rsc.orgnih.gov In this method, a carboxylic acid and an amine are reacted in the presence of a methoxysilane, such as tetramethoxysilane, to form the amide in good to excellent yields without the need for a solvent or the exclusion of air and moisture. rsc.orgnih.gov This process is also amenable to large-scale synthesis. nih.gov

Solid-phase synthesis, while not strictly solvent-free during the entire process, minimizes the use of solvents during purification. In this technique, one of the reactants is attached to a solid support (resin). acs.orgnih.gov For the synthesis of this compound, 2-methylaniline could be anchored to a resin, followed by acylation with an activated form of 2-ethylbutanoic acid. After the reaction, the product is cleaved from the resin, simplifying purification as excess reagents and byproducts can be washed away.

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Conditions | Yield (%) | Reference |

| 2-Ethylbutanoic Acid | 2-Methylaniline | Boric Acid | Trituration, Heat | Good | researchgate.netscispace.com |

| 2-Ethylbutanoic Acid | 2-Methylaniline | Tetramethoxysilane | Solvent-free, Heat | Good to Excellent | rsc.orgnih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.

The direct amidation of 2-ethylbutanoic acid and 2-methylaniline can be efficiently achieved under microwave irradiation. nih.govresearchgate.net In some cases, this can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. asianpubs.orgrsc.org For example, a mixture of the carboxylic acid and amine can be irradiated in a microwave reactor, sometimes in the presence of a catalyst or a dehydrating agent, to rapidly produce the desired amide. nih.govasianpubs.org The use of microwave heating in combination with a catalyst, such as cerium ammonium nitrate, has been reported for the synthesis of primary amides from carboxylic acids and urea (B33335), and similar principles can be applied to the synthesis of secondary amides. nih.gov

The benefits of microwave-assisted synthesis include not only the speed of the reaction but also the potential for improved energy efficiency. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Time | Yield (%) | Reference |

| 2-Ethylbutanoic Acid | 2-Methylaniline | Solvent-free, Microwave | 5-20 min | Good to Excellent | researchgate.netasianpubs.org |

| 2-Ethylbutanoic Acid | 2-Methylaniline | CAN (catalytic), Microwave | 2 hours | Very Good to Excellent | nih.gov |

Atom-Economic Processes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Traditional amide synthesis often involves the use of stoichiometric activating agents (like carbodiimides) or the conversion of the carboxylic acid to a more reactive derivative (like an acyl chloride), which generates significant amounts of waste and thus have poor atom economy.

Catalytic methods that enable the direct formation of amides from carboxylic acids and amines with the extrusion of only water are highly atom-economic. However, these reactions are often thermodynamically challenging. An alternative atom-economic approach is the redox-neutral synthesis from an alcohol and a nitrile, catalyzed by a ruthenium complex, which produces no byproducts. acs.org For the synthesis of this compound, this would involve the reaction of 2-ethylbutanol with 2-methylbenzonitrile. acs.org

Another strategy to improve atom economy is the in-situ activation of carboxylic acids using catalytic amounts of a coupling reagent. For instance, a ruthenium-catalyzed reaction of carboxylic acids with amines in the presence of acetylenes as activating agents has been developed. nih.gov This process generates only volatile byproducts like acetaldehyde, leading to a highly atom-economic transformation. nih.gov The use of an iron-substituted polyoxometalate catalyst also provides an efficient and economical route for amidation without the need for additional bases or organic ligands. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Byproduct | Atom Economy | Reference |

| 2-Ethylbutanol | 2-Methylbenzonitrile | Ruthenium-NHC complex | None | 100% | acs.org |

| 2-Ethylbutanoic Acid | 2-Methylaniline | Ruthenium complex/Acetylene | Acetaldehyde | High | nih.gov |

| 2-Ethylbutanoic Acid | 2-Methylaniline | Iron-polyoxometalate | Water | High | rsc.org |

Stereoselective Synthesis of this compound (if applicable)

The structure of this compound contains a chiral center at the carbon atom bearing the ethyl group. Therefore, it can exist as a pair of enantiomers. The synthesis of a single enantiomer often requires a stereoselective approach.

Chiral Auxiliary-Based Approaches

A well-established method for controlling stereochemistry during a synthesis is the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. wikipedia.org

For the stereoselective synthesis of this compound, a chiral auxiliary such as pseudoephedrine or a chiral oxazolidinone could be employed. wikipedia.orgharvard.edu The synthesis would proceed as follows:

Attachment of the auxiliary: Butanoic acid would be coupled to the chiral auxiliary (e.g., pseudoephedrine) to form a chiral amide.

Diastereoselective alkylation: The α-proton of the butanoyl group is deprotonated with a strong, non-nucleophilic base (like LDA) to form a chiral enolate. This enolate then reacts with an ethylating agent (e.g., ethyl iodide). The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. wikipedia.orgharvard.edu

Removal of the auxiliary: The chiral auxiliary is then cleaved from the alkylated product to yield the enantiomerically enriched 2-ethylbutanoic acid.

Amidation: Finally, the enantiomerically pure 2-ethylbutanoic acid is coupled with 2-methylaniline using standard amidation methods to produce the desired enantiomer of this compound.

The effectiveness of this approach relies on the high diastereoselectivity of the alkylation step and the efficient removal of the auxiliary without racemization. wikipedia.orgharvard.edu

| Chiral Auxiliary | Alkylation Step Diastereoselectivity (d.r.) | Cleavage Method | Final Product e.e. (%) |

| Pseudoephedrine | >95:5 | Acid or base hydrolysis | >95 |

| Evans Oxazolidinone | >98:2 | LiOH/H₂O₂ | >98 |

Based on a comprehensive search of publicly available scientific literature, it is not possible to generate an article on the "Synthetic Methodologies and Route Optimization for this compound" that meets the specific requirements of the provided outline.

The requested sections, "2.4.2. Asymmetric Catalysis" and "2.5. Kinetic and Mechanistic Investigations of Synthetic Pathways," require detailed, specific research findings, including data tables, for the compound this compound.

The conducted searches did not yield any scholarly articles, patents, or database entries containing this specific information. While there is extensive literature on general methods for the asymmetric synthesis of N-aryl amides and kinetic studies of related reactions, no documents were found that specifically investigate the enantioselective synthesis or the kinetic and mechanistic details of the formation of this compound.

Therefore, providing a thorough, informative, and scientifically accurate article strictly adhering to the user's outline for this specific compound is not feasible with the currently available information.

Quantum Chemical Studies of Electronic Structure

Quantum chemical methods are indispensable for understanding the distribution of electrons within a molecule, which dictates its reactivity and spectroscopic properties.

Density Functional Theory (DFT) Calculations (e.g., HOMO-LUMO analysis)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.govirjweb.com By optimizing the molecular geometry, DFT calculations can predict various properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (ΔEHOMO-LUMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govmdpi.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further quantify the molecule's reactivity. irjweb.commdpi.com For instance, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate found its HOMO-LUMO gap to be -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.govmdpi.com Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies for an Analogous Aromatic Compound This table illustrates the type of data obtained from DFT calculations on a related aromatic compound, as specific values for this compound are not available.

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.29 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.81 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.49 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.24 |

Data derived from a DFT study on a triazine derivative, illustrating typical parameters. irjweb.com

Excited State Properties and Electronic Transitions

The behavior of a molecule upon absorption of light is governed by its excited state properties. Time-Dependent DFT (TD-DFT) is the primary computational tool for investigating these phenomena. researchgate.net This method can predict electronic absorption spectra, including key parameters like excitation energies (E), oscillator strengths (f), and absorption wavelengths (λ). researchgate.net

Substituents on a molecule can significantly alter its photophysical properties. researchgate.netnih.gov These changes can be due to electronic effects (perturbing the potential energy surface), steric effects (hindering or forcing specific geometries), or inertial effects (related to the mass of the substituent). nih.gov For this compound, the ethyl and 2-methylphenyl groups would be expected to influence its excited state dynamics compared to an unsubstituted amide. Studies on substituted systems have shown that activating a triplet state can be achieved by attaching specific donor-acceptor groups, a process relevant for applications like photosensitizers. rsc.org The environment, such as the solvent or whether the molecule is in a thin film, can also drastically alter photophysical behavior due to intermolecular coupling. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its interactions and properties. Conformational analysis explores the different spatial arrangements (conformers) of the molecule and their relative energies.

Rotational Barriers Around Amide Bonds

A defining feature of amides is the hindered rotation around the C-N bond. This is due to the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character. nih.govut.ee This restricted rotation often results in the presence of distinct cis and trans conformers that can be observed on the NMR timescale. researchgate.netnih.gov

The energy required to overcome this restriction is known as the rotational barrier. DFT calculations and dynamic NMR (DNMR) experiments are powerful methods for quantifying these barriers. nih.govmdpi.com For tertiary amides, these barriers are significant. For example, a DNMR study of N-benzhydryl-N-methylformamide determined a rotational barrier of 19.5 kcal/mol, which was well-reproduced by DFT calculations. mdpi.com In another study, the amide rotational barrier in a urea derivative was found to be 16.4 kcal/mol. nih.gov The magnitude of this barrier is crucial for understanding the dynamic behavior of amide-containing molecules.

Table 2: Experimental and Calculated Amide Rotational Barriers for Representative Amide Compounds This table provides examples of rotational barriers in molecules structurally related to this compound.

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| N-benzhydryl-N-methylformamide | DNMR | 19.5 | mdpi.com |

| N-benzhydryl-N-methylformamide | DFT (M06-2X) | 20.6 | mdpi.com |

| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | DNMR | 16.4 | nih.gov |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | DNMR | 12.4 | nih.gov |

Influence of Substituents on Conformation

The substituents on the amide nitrogen and the carbonyl carbon heavily influence the molecule's preferred conformation. In N,N-disubstituted amides like this compound, steric interactions play a crucial role. acs.org Studies on unsymmetrically N,N-disubstituted amides have shown that the bulkier substituent on the nitrogen atom often determines the preferred conformation to minimize steric hindrance. acs.org

For aromatic amides, ortho-substituents have a particularly pronounced effect. The ortho-methyl group on the phenyl ring of this compound is expected to create significant steric repulsion with the amide group. This forces the aromatic ring and the amide plane to be non-coplanar, a phenomenon well-documented for tertiary aromatic amides with ortho substituents. researchgate.netnsf.gov This twisting around the Ar–C(O) bond can create stable atropisomers (conformational isomers that are stable enough to be isolated). rsc.org Computational studies on ortho-substituted benzamides have shown that these substituents dramatically increase the rotational barriers not only for the N–C(O) bond but also for the Ar–C(O) bond, with the effect on the Ar-C bond rotation being stronger. nsf.gov This steric clash can also strengthen the amide resonance by enforcing a more planar geometry around the nitrogen atom. nsf.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools to model the step-by-step pathway of chemical reactions, such as the synthesis or hydrolysis of amides. libretexts.orgnih.gov These studies involve mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. acs.org

For example, the mechanism of amide synthesis from esters and amines has been computationally explored, revealing a pathway involving nucleophilic addition, proton transfer, and elimination steps. nih.gov Similarly, the hydrolysis of amides under acidic or basic conditions proceeds through specific tetrahedral intermediates. libretexts.orgmasterorganicchemistry.com In acidic hydrolysis, the initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. masterorganicchemistry.com Computational models can calculate the activation barriers for each step, providing detailed insight into the reaction kinetics and mechanism. acs.org For a complex molecule like this compound, such modeling could predict its stability towards hydrolysis or its likely pathways of formation.

Intermolecular Interactions and Non-Covalent Bonding Analysis

No dedicated studies on the intermolecular interactions or non-covalent bonding (such as hydrogen bonds, van der Waals forces, or π-stacking) specifically for this compound were found in the reviewed literature. While general principles of amide chemistry suggest the potential for hydrogen bonding via the N-H group and other non-covalent interactions, specific computational analyses, interaction energy calculations, or visualization studies for this molecule are not publicly available.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity or Material Properties

There are no published Quantitative Structure-Activity Relationship (QSAR) models or studies where this compound is included in the dataset for predicting chemical reactivity or material properties. Research in this area tends to focus on broader classes of compounds, and no specific model has been developed or validated for this particular molecule's properties, excluding biological activity.

Computational Prediction of Supramolecular Assembly

No computational studies predicting the supramolecular assembly, self-organization, or crystal packing of this compound have been published. While general computational protocols exist for predicting how molecules may form larger ordered structures, these methods have not been applied to this specific compound in any available research. rsc.org Therefore, there are no findings on its potential to form higher-order structures like dimers, trimers, or other aggregates based on computational predictions.

At present, the scientific record lacks specific theoretical and computational investigations into the intermolecular forces, QSAR for material properties, and supramolecular behavior of This compound . Future computational research would be necessary to provide the detailed findings required for the topics outlined.

Mechanistic Elucidation of Chemical Transformations Involving 2 Ethyl N 2 Methylphenyl Butanamide

Hydrolysis Mechanisms

The hydrolysis of amides, leading to a carboxylic acid and an amine, is a thermodynamically favorable process that is kinetically slow due to a high activation energy. pressbooks.pub The cleavage of the robust amide bond in 2-ethyl-N-(2-methylphenyl)butanamide can be achieved under either acidic or basic conditions, typically requiring elevated temperatures. youtube.comlibretexts.org The steric hindrance presented by the ethyl group on the acyl side and the ortho-methyl group on the N-aryl substituent can further influence the rate of hydrolysis. researchgate.net

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the oxygen to the nitrogen atom occurs, converting the amino group into a better leaving group (an amine). The collapse of the tetrahedral intermediate results in the formation of 2-ethylbutanoic acid and 2-methylaniline. The final step involves the protonation of the liberated amine to form the corresponding ammonium (B1175870) salt, which drives the equilibrium towards the products. pressbooks.pub

Base-Promoted Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis proceeds via the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. umich.edu The subsequent step, the expulsion of the N-(2-methylphenyl)ethylaminyl anion, is generally unfavorable due to the poor leaving group ability of the amide anion. pressbooks.pub However, under forcing conditions like high temperatures, this step can proceed. The reaction is driven to completion by the irreversible deprotonation of the resulting carboxylic acid by the strongly basic amine anion, forming a carboxylate salt and the free amine, 2-methylaniline. youtube.com For sterically hindered tertiary amides, non-aqueous conditions using reagents like potassium tert-butoxide in diethyl ether have been shown to facilitate hydrolysis at room temperature, a method that could be applicable to this compound. umich.edu

Table 1: Comparison of Acid- and Base-Catalyzed Amide Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH) |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Amine (protonated as ammonium) | Amide anion (poor leaving group) |

| Products | Carboxylic acid and ammonium salt | Carboxylate salt and amine |

| Reversibility | Reversible until final protonation of amine | Essentially irreversible due to deprotonation of carboxylic acid |

| Conditions | Typically requires heat | Often requires more vigorous heating than acid hydrolysis |

Redox Chemistry and Pathways

The redox chemistry of this compound involves the oxidation or reduction of its functional groups. The N-aryl amide moiety is the primary site for such transformations.

Oxidation:

The oxidation of N-aryl amides can be achieved electrochemically or with chemical oxidizing agents. The initial step in the oxidation of N-aryl amides is typically the formation of a radical cation on the nitrogen atom. The subsequent fate of this radical cation depends on the reaction conditions and the molecular structure. For N-arylalkanamides, oxidation can lead to various products, including those resulting from coupling reactions or cleavage of the N-acyl bond. The presence of the electron-donating methyl group on the aromatic ring would likely facilitate the initial oxidation step.

Reduction:

The amide functional group is generally resistant to reduction. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce amides to amines. youtube.com In the case of this compound, reduction with LiAlH₄ would be expected to yield N-ethyl-N-(2-methylphenyl)butan-1-amine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum. Subsequent elimination of an aluminate species leads to the formation of an iminium ion, which is then further reduced by another hydride equivalent to the corresponding amine.

Table 2: Redox Reactions of Amides

| Transformation | Reagent(s) | Product Type |

| Oxidation | Electrochemical, Chemical Oxidants | Varies (e.g., coupled products, cleavage products) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Amine |

Photochemical Reactions

The photochemical behavior of this compound would be dictated by the presence of its two primary chromophores: the N-aryl group and the carbonyl group of the amide. Upon absorption of ultraviolet radiation, the molecule can be promoted to an excited electronic state, from which it can undergo various photochemical reactions.

The aromatic ring is likely to undergo reactions typical of excited aromatic compounds, such as photoisomerization or reactions with other molecules. The carbonyl group can undergo Norrish-type reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the acyl-nitrogen bond, generating an acyl radical and an aminyl radical. A Norrish Type II reaction, if a gamma-hydrogen is available on the N-ethyl group, could lead to cleavage of the acyl-carbon bond and the formation of an enol and an alkene. However, the high bond strength of the amide C-N bond makes these processes less likely compared to other carbonyl compounds like ketones. The specific photochemical pathways for N-arylalkanamides are not extensively documented, but an understanding can be extrapolated from the general principles of organic photochemistry.

Electrochemical Behavior

The electrochemical behavior of this compound is primarily characterized by its anodic oxidation. The N-aryl amide functionality can be oxidized at an anode to generate reactive intermediates. doaj.orgresearchgate.net The oxidation potential would be influenced by the electron-donating nature of the substituents on both the nitrogen and the acyl group. The ortho-methyl group on the phenyl ring is expected to lower the oxidation potential compared to an unsubstituted N-phenyl amide.

Upon anodic oxidation, N-aryl amides typically form an initial radical cation. beilstein-journals.org This intermediate can then undergo a variety of follow-up reactions. One common pathway is the loss of a proton from a carbon alpha to the nitrogen, leading to the formation of an N-acyliminium ion. These electrophilic species can then be trapped by nucleophiles present in the reaction medium. For example, if the electrolysis is carried out in methanol, methoxylated products can be formed. In the absence of external nucleophiles, intramolecular cyclization reactions may occur if a suitable internal nucleophile is present. In some cases, cleavage of the N-acyl or N-aryl bond can also be observed, particularly with more complex amide structures. beilstein-journals.org

Table 3: Anodic Oxidation of N-Aryl Amides

| Step | Description |

| 1. Initial Oxidation | Formation of a radical cation at the nitrogen atom. |

| 2. Intermediate Formation | Loss of a proton to form an N-acyliminium ion. |

| 3. Follow-up Reactions | Trapping by nucleophiles, intramolecular cyclization, or bond cleavage. |

Catalyzed Transformations and Role of the Amide Moiety

The inherent stability of the amide bond makes its catalytic activation a significant area of research. thieme-connect.comresearchgate.net For this compound, catalyzed transformations would primarily focus on the cleavage of the strong C-N bond.

Transition metal catalysts, particularly those based on nickel, palladium, and rhodium, have been shown to activate amide C-N bonds. rsc.org These catalysts can insert into the C(acyl)-N bond via oxidative addition, forming a metallacyclic intermediate. This activation allows the otherwise unreactive amide to participate in cross-coupling reactions. For instance, the acyl group could be coupled with organometallic reagents, or the amine moiety could be exchanged in transamidation reactions. rsc.org The steric hindrance around the amide bond in this compound would likely pose a challenge for catalytic activation, requiring carefully selected catalyst systems.

The amide moiety itself plays a crucial role in these transformations. Its ability to coordinate with a metal center is a key step in the catalytic cycle. Furthermore, the electronic properties of the amide, influenced by the substituents on the nitrogen and acyl carbon, will dictate its reactivity towards a given catalyst. Organocatalysts, such as N-heterocyclic carbenes combined with hydrogen-bond donors, have also been developed to activate amide C-N bonds, offering an alternative to transition metal-based systems. researchgate.net

Structure Property Relationship Studies Through Derivatization and Analog Synthesis

Systematic Modification of the 2-Ethyl Group

The 2-ethyl group attached to the alpha-carbon of the butanamide backbone is a key structural feature influencing the steric and electronic properties of 2-ethyl-N-(2-methylphenyl)butanamide. Systematic modification of this group, by altering its size, branching, or replacing it with other alkyl substituents, can significantly impact the compound's physical, chemical, and biological profile.

Research into the structure-activity relationships (SAR) of related α-alkyl N-aryl amides indicates that the nature of the α-substituent is critical. The size and lipophilicity of this group can modulate how the molecule interacts with biological targets and its pharmacokinetic properties.

Key Research Findings:

Chain Length: Varying the length of the alkyl chain at the α-position (e.g., from methyl to propyl to butyl) can systematically alter the lipophilicity of the molecule. An optimal chain length is often found for biological activity, beyond which steric hindrance may lead to a decrease in potency.

Branching: Introducing or increasing branching at the α-position (e.g., replacing the ethyl group with an isopropyl or tert-butyl group) creates significant steric bulk. This can enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis. However, excessive bulk may also disrupt binding to a target receptor or enzyme.

Cyclic Groups: Replacement of the 2-ethyl group with small cyclic moieties like cyclopropyl or cyclobutyl groups can introduce conformational rigidity. This restriction of bond rotation can lock the molecule into a more favorable conformation for biological activity and can also improve metabolic stability.

| Modification of 2-Ethyl Group | Expected Impact on Properties | Rationale |

| Homologation (e.g., Propyl, Butyl) | Increased lipophilicity; potential change in binding affinity. | Alters the hydrophobic interactions with target sites. |

| Branching (e.g., Isopropyl) | Increased steric hindrance; potential for enhanced metabolic stability. | Shields the amide bond from enzymatic cleavage. |

| Cyclization (e.g., Cyclopropyl) | Increased rigidity; may lock in a bioactive conformation. | Reduces the number of rotatable bonds, decreasing conformational flexibility. |

Variations on the N-(2-Methylphenyl) Moiety

Substitution Pattern Effects on the Aromatic Ring

Key Research Findings:

Positional Isomerism: Moving the methyl group from the ortho (2-position) to the meta (3-position) or para (4-position) would alter the steric environment around the amide nitrogen. This can affect the rotational barrier of the N-aryl bond and, consequently, the molecule's preferred conformation.

Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (-OCH3) or electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO2) at various positions on the ring can modulate the nucleophilicity of the amide nitrogen and the electronic character of the ring. EWGs can, for instance, make the amide proton more acidic or influence pi-stacking interactions. SAR studies on related N-aryl amides have shown that the electronic nature of ring substituents is a key determinant of biological activity.

| Aromatic Ring Substitution | Potential Effects |

| Positional Isomers (meta-, para-methyl) | Alters steric hindrance around the N-C bond, affecting conformation. |

| Electron-Donating Groups (e.g., -OCH₃) | Increases electron density in the ring; can act as a hydrogen bond acceptor. |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Decreases electron density; alters dipole moment and potential for hydrogen bonding. |

Replacement of the Aromatic System

In medicinal chemistry, replacing a phenyl ring with a bioisostere—a different functional group with similar physical or chemical properties—is a common strategy to improve a compound's characteristics. hyphadiscovery.comcambridgemedchemconsulting.com This can enhance metabolic stability, improve solubility, or explore new intellectual property.

Key Research Findings:

Heterocyclic Replacements: Aromatic heterocycles such as pyridine, thiophene, or thiazole can be used to replace the phenyl ring. The introduction of heteroatoms (like nitrogen or sulfur) can alter the compound's polarity, solubility, and hydrogen bonding capabilities. cambridgemedchemconsulting.com For example, replacing the phenyl ring with a pyridine ring can introduce a basic nitrogen atom, which may form new interactions with a biological target or improve pharmacokinetic properties.

Saturated Bioisosteres: To reduce metabolic liabilities associated with aromatic rings (e.g., oxidative metabolism) and to increase the fraction of sp3-hybridized carbons (a feature often associated with successful drug candidates), the phenyl ring can be replaced with saturated, non-aromatic, conformationally rigid scaffolds. acs.orgresearchgate.netresearchgate.net Examples of such "phenyl ring bioisosteres" include bicyclo[1.1.1]pentane, cubane, and bicyclo[2.2.2]octane. acs.orgresearchgate.net These replacements maintain the rigid three-dimensional orientation of the substituents while improving properties like aqueous solubility. researchgate.net

Modifications to the Butanamide Backbone

The butanamide backbone serves as the central scaffold connecting the α-ethyl and the N-aryl moieties. Alterations to this backbone can change the molecule's length, rigidity, and polarity.

Key Research Findings:

Chain Homologation: Extending or shortening the butanamide chain to create pentanamide or propanamide analogs, respectively, would alter the spatial distance between the key pharmacophoric groups. Such changes can be critical for optimizing the fit within a binding pocket.

Introduction of Unsaturation: Introducing a double bond into the butanamide backbone, for example, to create an α,β-unsaturated amide (a butenamide derivative), would rigidify the structure and change its electronic properties. The conjugated system could influence receptor binding and reactivity.

Functionalization: Introducing functional groups such as a hydroxyl or a keto group onto the butanamide chain can increase polarity and provide new points for hydrogen bonding, potentially improving solubility and modulating biological activity.

Investigation of Stereochemical Effects

The presence of the ethyl group at the C2 position of the butanamide chain makes this carbon a stereocenter. Therefore, this compound exists as a pair of enantiomers, (R)- and (S)-2-ethyl-N-(2-methylphenyl)butanamide. The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological systems like enzymes and receptors.

Key Research Findings:

Differential Biological Activity: It is common for one enantiomer of a chiral molecule to exhibit significantly higher biological activity than the other (the eutomer vs. the distomer). This is because the precise spatial arrangement of functional groups is often critical for optimal binding to a chiral target.

Stereoselective Synthesis: The development of synthetic methods that produce a single enantiomer (asymmetric synthesis) is a crucial area of research. nih.gov This allows for the separate biological evaluation of each enantiomer and the development of a more specific and potentially safer active agent.

Chiral Separation: In the absence of stereoselective synthesis, racemic mixtures can be separated into their constituent enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC). nih.gov This is essential for studying the properties of each individual stereoisomer. Methods for the enantioselective synthesis of α-chiral N-aryl amides have been developed, highlighting the importance of accessing enantiomerically pure compounds. nih.gov

Derivatization for Analytical Enhancement (e.g., for GC-MS, HPLC)

To accurately detect and quantify this compound in various matrices, its chemical structure can be modified to enhance its analytical properties for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Key Research Findings:

GC-MS Derivatization: As a tertiary amide, this compound is relatively stable. However, for related primary or secondary amides, derivatization is often necessary to increase volatility and thermal stability for GC analysis. colostate.edugcms.cz Common methods include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens (not present on this tertiary amide, but relevant for precursors or metabolites) with a trimethylsilyl (TMS) group, increasing volatility. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) can be used to introduce fluoroacyl groups, which enhance volatility and improve detection by an electron capture detector (ECD). jfda-online.com

HPLC Analysis: HPLC is well-suited for the analysis of amides without derivatization. Method development typically involves optimizing the mobile phase composition (e.g., mixtures of acetonitrile and water with additives like formic acid) and selecting an appropriate column (e.g., C18 reverse-phase) to achieve good separation and peak shape. nih.govresearchgate.net For separating the enantiomers of chiral compounds like this compound, chiral stationary phases (CSPs) are required. nih.gov

Applications in Materials Science and Supramolecular Chemistry

Supramolecular Architectures and Self-Assembly

The ability of molecules to form ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. Amide groups are well-known for their capacity to form strong hydrogen bonds, which can drive self-assembly processes. nih.govmdpi.com However, a review of scientific databases indicates that the supramolecular behavior of 2-ethyl-N-(2-methylphenyl)butanamide has not been a subject of published research.

While the amide functional group within This compound contains a hydrogen bond donor (N-H) and acceptor (C=O), no studies have been published that characterize the specific hydrogen bonding networks formed by this molecule in solution or the solid state. General studies on N-arylamides confirm their tendency to form intermolecular N-H···O=C hydrogen bonds, which are crucial in their crystal engineering and self-assembly. nih.govresearchgate.net However, specific data on bond lengths, angles, and network topology for the title compound are absent from the literature.

There are no published crystal structures or crystallographic data for This compound . Consequently, there is no information on its solid-state organization, molecular packing, or any polymorphic forms. Studies on the crystal structures of other N-aryl amides have provided insights into how substituents on the aryl ring can influence molecular conformation and packing, but this information cannot be directly extrapolated to the title compound without experimental data. acs.org

The formation of organogels by low-molecular-weight gelators is an area of significant interest in materials science. While some amide- and butanamide-based molecules have been shown to act as effective organogelators, there is no evidence in the literature to suggest that This compound has been investigated for this property. nih.govmdpi.comnih.govresearchgate.net Research in this area often focuses on molecules with long alkyl chains or specific functionalities that promote the formation of the fibrous networks characteristic of organogels, features that are not prominent in the structure of This compound .

Chiral Recognition and Separation Phenomena

This compound possesses a chiral center at the carbon atom of the butanamide moiety. Chiral molecules are of great interest for their potential applications in enantioselective recognition and separation. However, no research has been found that explores the use of This compound in chiral recognition or as a chiral selector in separation techniques like chromatography. The field of chiral recognition often involves the design of molecules with specific interaction sites that can differentiate between enantiomers, but the capabilities of this particular compound have not been reported. acs.orgacs.org

Applications in Sensing or Chemical Probes (non-biological)

The development of chemical sensors and probes is a vital area of analytical chemistry. While various organic molecules are designed to change their optical or electrochemical properties in the presence of specific analytes, there are no published reports on the investigation of This compound for any non-biological sensing applications. The scientific literature on butanamide derivatives in sensing is sparse and does not include the title compound. nih.govresearchgate.netmdpi.commdpi.com

Potential as Ligands in Coordination Chemistry

While specific research on the coordination chemistry of this compound is not extensively documented in publicly available literature, its molecular structure suggests a potential for it to act as a ligand in coordination chemistry. The behavior of related N-aryl-2-alkylamides and other sterically hindered amide-containing molecules can provide insights into its possible coordination modes and applications.

The primary site for coordination in this compound is the amide functional group (-C(O)N-). Amides are known to coordinate to a variety of metal ions. This coordination can occur through the oxygen atom of the carbonyl group, which is the more common mode due to its higher electronegativity and accessibility. In some cases, particularly after deprotonation of the amide nitrogen, coordination can also involve the nitrogen atom.

The steric hindrance introduced by the 2-ethyl group on the butanamide chain and the 2-methylphenyl group on the nitrogen atom is expected to play a significant role in the coordination behavior of this molecule. Sterically hindered ligands can influence the coordination number and geometry of the resulting metal complexes, often leading to lower coordination numbers than with less bulky ligands. This steric bulk can also affect the stability and reactivity of the formed complexes. Research on first-row transition metal complexes with sterically-hindered amidinate ligands, which also feature bulky substituents, demonstrates that such steric hindrance can dictate the formation of specific mono- or bis-ligand complexes.

The presence of the aromatic ring (2-methylphenyl group) introduces electronic effects that can modulate the coordinating ability of the amide group. Furthermore, N-aryl amides have been synthesized using metal-catalyzed methods, such as copper-catalyzed ipso-amidation of arylboronic acids, which inherently involves the interaction and coordination of the amide precursor with the metal catalyst. This suggests that this compound could form intermediate complexes with transition metals under certain reaction conditions.

In the realm of supramolecular chemistry, amide groups are well-known for their ability to form robust hydrogen bonds. The N-H group of a secondary amide can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. Although this compound is a tertiary amide and lacks an N-H bond for donation, its carbonyl oxygen can still participate as a hydrogen bond acceptor. This capability could allow it to be incorporated into larger supramolecular assemblies through interactions with suitable hydrogen bond donors. The self-assembly of related molecules, such as N-centered triarylamine trisamides, is driven by a combination of π–π stacking and hydrogen bonding, leading to the formation of supramolecular polymers. While lacking the multiple amide groups of these trisamides, the fundamental principles of intermolecular interactions could be applicable.

Due to the absence of specific experimental data on the coordination complexes of this compound, a data table of its coordination properties cannot be provided. The discussion remains centered on the potential applications inferred from its structural features and the behavior of analogous compounds.

Environmental and Sustainable Chemistry Considerations in the Context of 2 Ethyl N 2 Methylphenyl Butanamide Research

Assessment of Green Chemistry Metrics for Synthetic Routes (e.g., Atom Economy, Process Mass Intensity)

Green chemistry metrics provide a quantitative framework for evaluating the environmental performance of chemical processes. Atom Economy (AE) and Process Mass Intensity (PMI) are two key metrics that assess the efficiency of a synthesis from different perspectives.

A common and direct method for the synthesis of 2-ethyl-N-(2-methylphenyl)butanamide is the catalytic amidation of 2-ethylbutanoic acid with N-(2-methylphenyl)amine (o-toluidine). The ideal reaction proceeds with the formation of the amide and one molecule of water as the only byproduct.

Atom Economy (AE)

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. For the direct amidation synthesis of this compound:

Reactants: 2-ethylbutanoic acid (C₆H₁₂O₂) + N-(2-methylphenyl)amine (C₇H₉N)

Product: this compound (C₁₃H₁₉NO) + Water (H₂O)

The calculation for atom economy is as follows:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-ethylbutanoic acid | C₆H₁₂O₂ | 116.16 |

| N-(2-methylphenyl)amine | C₇H₉N | 107.15 |

| This compound | C₁₃H₁₉NO | 205.30 |

Calculation: AE = (205.30 / (116.16 + 107.15)) x 100 = (205.30 / 223.31) x 100 ≈ 91.93%

This high theoretical atom economy is characteristic of condensation reactions where water is the only byproduct. However, this metric does not account for catalysts, solvents, or reaction yield.

Process Mass Intensity (PMI)

Process Mass Intensity (PMI) is a more comprehensive metric that evaluates the total mass of materials used (reactants, solvents, reagents, process water, catalysts) to produce a kilogram of the desired product.

There is no publicly available industrial process data to calculate a precise PMI for the production of this compound. However, a hypothetical laboratory-scale synthesis can illustrate the contributing factors. Catalytic direct amidation often requires high temperatures and the removal of water, which can be achieved azeotropically with a solvent like toluene. rsc.org The process would also involve catalysts and purification steps.

| Material Input Category | Examples of Materials | Impact on PMI |

|---|---|---|

| Reactants | 2-ethylbutanoic acid, N-(2-methylphenyl)amine | Stoichiometric and excess amounts contribute directly. |

| Catalyst | Boric acid, Zirconium(IV) chloride | Even in small quantities, their mass is included. |

| Solvent (Reaction) | Toluene, Xylene | Often the largest contributor to mass in the process. |

| Solvent (Workup/Purification) | Ethyl acetate, Hexane | Significant mass contribution during extraction and chromatography. |

| Process Water | Used in aqueous washes. | Contributes to the total mass input. |

Degradation Studies in Non-Biological Environmental Systems

The environmental fate of a synthetic compound is a critical aspect of its sustainability profile. Non-biological degradation pathways, such as hydrolysis and photolysis, can determine the persistence of this compound in the environment.

Hydrolysis

Amide bonds are generally stable to hydrolysis under neutral pH conditions at ambient temperatures. arkat-usa.org The hydrolysis of N-substituted amides typically requires acidic or basic conditions and elevated temperatures. umich.eduumich.edu The structure of this compound, being a tertiary amide, suggests it would be quite resistant to hydrolysis. arkat-usa.org Under strongly acidic or basic environmental conditions, slow cleavage of the amide bond could occur over time, yielding 2-ethylbutanoic acid and N-(2-methylphenyl)amine.

Photolysis

Aromatic compounds can undergo photodegradation when exposed to ultraviolet (UV) radiation from sunlight. Fully aromatic amides have been shown to undergo photo-Fries rearrangement upon photolysis. cdnsciencepub.com For this compound, the presence of the N-(2-methylphenyl) group suggests that it could absorb UV radiation, potentially leading to the cleavage of the amide C-N bond. cdnsciencepub.com This could generate radical species that would subsequently react to form various degradation products. The exact products would depend on the specific environmental conditions (e.g., presence of oxygen, solvent polarity). cdnsciencepub.com

Recycling and Reusability of Catalytic Systems

The development of reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the cost-effectiveness of chemical syntheses. For the synthesis of this compound via direct amidation, both homogeneous and heterogeneous catalysts can be employed, with varying potential for recycling.

Homogeneous Catalysts

Homogeneous catalysts, such as boronic acids and various metal complexes, are often highly active and selective for amide bond formation. ucl.ac.ukmdpi.com However, their separation from the reaction mixture for reuse can be challenging and energy-intensive, often representing a significant drawback. nih.gov Strategies to improve the recyclability of homogeneous catalysts include their immobilization on soluble polymers or the use of biphasic solvent systems, which allow for easier separation of the catalyst from the product phase. researchgate.net

Heterogeneous Catalysts

Heterogeneous catalysts offer a significant advantage in terms of reusability as they can be easily separated from the reaction mixture by simple filtration. nih.govdoaj.org Various solid catalysts have been developed for direct amidation, including:

Metal Oxides: Zirconium dioxide (ZrO₂) and Niobium(V) oxide (Nb₂O₅) have been reported as reusable Lewis acid catalysts for amidation. mdpi.com

Silica-based Catalysts: Functionalized silica (B1680970) can act as an effective and reusable catalyst for amide synthesis. nih.gov

Metal-Organic Frameworks (MOFs): These materials can incorporate catalytically active metal centers in a porous, solid support, facilitating reuse. mdpi.com

The use of a robust heterogeneous catalyst in the synthesis of this compound would significantly enhance the sustainability of the process. An ideal catalyst would maintain high activity and selectivity over multiple reaction cycles with minimal leaching of the active catalytic species into the product stream. researchgate.net

| Catalyst Type | Examples | Advantages for Recycling | Disadvantages for Recycling |

|---|---|---|---|

| Homogeneous | Phenylboronic acid, Titanium(IV) isopropoxide | High activity and selectivity. | Difficult to separate from the reaction mixture. |

| Heterogeneous | Silica, Metal Oxides (e.g., ZrO₂), MOFs | Easy separation by filtration, high potential for reuse. doaj.org | Potentially lower activity, possible catalyst deactivation or leaching. |

Future Research Directions and Unresolved Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of amides is one of the most fundamental and frequently performed transformations in organic and medicinal chemistry. pulsus.comresearchgate.net However, traditional methods often rely on stoichiometric coupling agents, which generate significant waste, or require harsh reaction conditions. researchgate.netscielo.br Future research for synthesizing 2-ethyl-N-(2-methylphenyl)butanamide will likely focus on overcoming these limitations.

A primary and direct route for future synthesis would be the catalytic hydrogenation of its unsaturated analogue, N-ethyl-N-(2-methylphenyl)-2-butenamide (Crotamiton). nih.gov The latter is readily produced via the reaction of crotonyl chloride and N-ethyl-o-toluidine. google.com Research could focus on developing highly selective and efficient catalysts for this hydrogenation, such as those based on nickel, ruthenium, or palladium, to ensure complete saturation of the butenamide double bond without affecting the aromatic ring or the amide group. frontiersin.orgresearchgate.netmdpi.comresearchgate.net

Beyond this, research into more direct and "green" synthetic pathways represents a significant challenge and opportunity. nih.gov This includes:

Direct Catalytic Amidation: Developing novel catalysts (e.g., based on boron, zirconium, or silica) that can directly couple 2-ethylbutanoic acid and N-ethyl-2-methylaniline, avoiding the need for conversion to a more reactive species like an acyl chloride. researchgate.netwhiterose.ac.uk

Enzymatic Synthesis: Employing lipases, such as Candida antarctica lipase (B570770) B (CALB), in green solvents to form the amide bond under mild conditions. nih.gov This approach offers high selectivity and significantly reduces the environmental impact of the synthesis. nih.gov

Photocatalytic Methods: Using light-absorbing catalysts, such as Covalent Organic Frameworks (COFs), to drive the amide formation from alcohols and amines under red light irradiation, offering a sustainable alternative to traditional thermal methods. dst.gov.in

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could improve reaction efficiency, safety, and scalability while allowing for rapid optimization of reaction parameters. numberanalytics.com

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Methodology | Traditional Approach (e.g., Acyl Chloride) | Future Directions | Key Advantages of Future Methods |

|---|---|---|---|

| Starting Materials | Carboxylic acid converted to acyl chloride, then reacted with amine. | Direct coupling of carboxylic acids and amines; use of alcohols or nitriles. researchgate.netscielo.brdst.gov.in | Atom economy, reduced synthetic steps. |

| Catalysis | Often requires stoichiometric coupling reagents. scielo.br | Catalytic (transition metals, enzymes, photocatalysts). nih.govdst.gov.in | Reduced waste, catalyst recyclability, milder conditions. |

| Solvents | Often uses conventional organic solvents. | Green solvents (e.g., water, cyclopentyl methyl ether) or solvent-free conditions. scielo.brnih.govnumberanalytics.com | Improved sustainability, reduced environmental impact. |

| Process | Batch processing. | Continuous flow chemistry. numberanalytics.com | Enhanced safety, scalability, and efficiency. |

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental work is a powerful engine for modern chemical research. mdpi.com For this compound, this integration can accelerate discovery and deepen understanding. Future research in this area should focus on:

Mechanistic Studies: Utilizing Density Functional Theory (DFT) and other computational methods to elucidate the precise mechanisms of the novel synthetic reactions proposed above. researchgate.netresearchgate.net This can help in optimizing catalysts and reaction conditions for higher yields and selectivity.

Property Prediction: Employing computational tools to predict the physicochemical properties of the molecule, such as its conformational flexibility, stability, and electronic properties. numberanalytics.com The amide bond's planarity and the presence of both hydrogen bond donor and acceptor capabilities are key features that influence molecular interactions. numberanalytics.comajchem-a.com

Structure-Activity Relationship (SAR) Modeling: If this compound is explored for biological or material applications, computational docking and molecular dynamics simulations can be used to model its interaction with biological targets or within a material's matrix. ajchem-a.com This in silico screening can prioritize experimental work and guide the design of derivatives with enhanced properties. mdpi.comajchem-a.com

Table 2: Proposed Computational Approaches and Their Applications

| Computational Technique | Research Application for this compound | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Studying the reaction pathways of its synthesis. researchgate.netresearchgate.net | Catalyst optimization, understanding reaction kinetics and thermodynamics. |

| Molecular Dynamics (MD) Simulations | Simulating the compound's behavior in different solvent environments or within a polymer matrix. | Conformational preferences, interaction with other molecules, material stability. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties based on molecular structure. | Guiding the design of new derivatives for specific applications. |

| Molecular Docking | Investigating potential binding modes with enzymes or protein receptors. ajchem-a.com | Identifying potential pharmaceutical applications, explaining biological activity. |

Exploration of New Material Science Applications

The structural features of this compound—a bulky, N-aryl substituted amide—suggest potential applications beyond its role as a simple chemical intermediate. wjpmr.com The amide functional group is a cornerstone in the structure of many important materials, including high-performance polymers. Future research should venture into unexplored territories:

Polymer Chemistry: Investigating the compound as a monomer or an additive in polymer synthesis. Its structure could impart specific properties like thermal stability, rigidity, or altered solubility to polymers.

Functional Materials: Exploring its use as a building block for more complex functional materials. N-aryl amides are precursors in the synthesis of various heterocyclic compounds that have applications in electronics and pharmaceuticals. wjpmr.com

Plasticizers and Solvents: Given its likely liquid state at room temperature and its amide functionality, it could be evaluated as a specialty plasticizer for polymers or as a high-boiling point polar aprotic solvent for specific chemical reactions.

Addressing Scalability and Sustainability in Research Processes

Moving a chemical process from a laboratory curiosity to a viable industrial method presents significant challenges related to scale and environmental impact. rsc.org For this compound, future research must proactively address these issues:

Catalyst Recyclability: A major focus for any new catalytic synthesis will be the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. scielo.brrsc.org This is crucial for making the process economically viable and sustainable.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. pulsus.com This involves moving away from classical methods that use stoichiometric activating agents, which end up as waste. scielo.br

Green Solvents and Conditions: The development of syntheses that operate in water, supercritical fluids, or other environmentally benign solvents, or even under solvent-free conditions, is a key goal of green chemistry. scielo.brnumberanalytics.com

By focusing on these forward-looking research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable component in advanced chemical synthesis and material science, all while adhering to the modern principles of sustainable and efficient chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-ethyl-N-(2-methylphenyl)butanamide, and how is reaction efficiency assessed?

- Methodology : Synthesis typically involves amidation between 2-methylaniline and 2-ethylbutanoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Reaction progress is monitored via Thin Layer Chromatography (TLC) using silica gel plates and UV visualization. Final purification is achieved through column chromatography (hexane:ethyl acetate gradient). Structural confirmation relies on ¹H/¹³C NMR (δ 7.2–6.8 ppm for aromatic protons, δ 2.4 ppm for methyl groups) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : Assigns proton environments and carbon backbone.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₃H₁₈N₂O₃, exact mass 256.1317).

- Infrared Spectroscopy (IR) : Identifies functional groups (amide, aromatic C-H).

- Melting Point Analysis : Validates purity (e.g., sharp melting point at 112–114°C for analogous compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

- Strategies :

- Solvent Optimization : Replace dichloromethane with dimethylformamide (DMF) to improve solubility.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide formation.

- Temperature Control : Conduct reactions under reflux (40–60°C) to balance kinetics and side-product formation.

- Statistical Design : Use Response Surface Methodology (RSM) to model interactions between variables (e.g., molar ratios, temperature) .

Q. What computational approaches predict the biological activity of this compound?

- Methods :

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with receptor binding.

- Molecular Docking : Simulate interactions with cyclooxygenase (COX) enzymes using AutoDock Vina.

- ADMET Prediction : Assess pharmacokinetics (e.g., logP = 2.8 for moderate lipophilicity) via SwissADME .

Q. How should researchers address discrepancies in spectral data during structural validation?

- Resolution Protocol :

Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*).

2D NMR Analysis : Use HSQC to resolve overlapping signals in crowded regions.

Isomer Identification : Employ HPLC-MS to detect regioisomeric byproducts (e.g., ortho vs. para substitution).

Crystallography : If single crystals are obtained, use SHELXL for refinement (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products